(2S,3S)-(-)-Bis(diphenylphosphino)butane

Descripción general

Descripción

(2S,3S)-(-)-Bis(diphenylphosphino)butane is a chiral diphosphine ligand that is often used in coordination chemistry to create complexes with various metals. The ligand itself is characterized by its two phosphorus atoms, which are capable of binding to a metal center, and its chiral carbon atoms, which can induce chirality in the resulting metal complexes. This ligand is particularly interesting due to its ability to influence the stereochemical outcomes of reactions when coordinated to metals.

Synthesis Analysis

The synthesis of related diphosphine ligands has been explored in various studies. For instance, the reaction of 2-butyne-1,4-diol with chlorodiphenylphosphine was found to yield 2,3-bis(diphenylphosphinyl)-1,3-butadiene, a compound related to the bis(diphenylphosphino)butane ligands . This reaction was clarified through NMR spectroscopic data, which helped elucidate the structure of the product.

Molecular Structure Analysis

The molecular structure of complexes formed with (2S,3S)-(-)-Bis(diphenylphosphino)butane can be quite intricate. For example, the addition of H2 to a bis(diphenylphosphino)butaneiridium(I) complex results in a single stereoisomer. The crystal structure of this complex was determined, revealing an orthorhombic space group and providing insights into the hexacoordinate bis-biphosphine chelate complex's structure . The stereospecificity of hydrogen addition in this case was concluded to be steric in origin.

Chemical Reactions Analysis

The chemical reactivity of (2S,3S)-(-)-Bis(diphenylphosphino)butane is often studied in the context of its metal complexes. The stereospecificity of reactions, such as hydrogen addition, is a key area of interest. The formation of a single stereoisomer upon the addition of dihydrogen to the iridium complex indicates a high level of control over the reaction outcome, which is crucial for applications in asymmetric synthesis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (2S,3S)-(-)-Bis(diphenylphosphino)butane, such properties can be inferred from the structural data and the behavior of its complexes. The chiral nature of the ligand suggests that it would have specific optical properties, such as optical rotation, which could be used to determine its enantiomeric purity. The phosphorus atoms in the ligand are likely to have a high affinity for metal centers, which is evidenced by the formation of stable complexes with iridium and rhodium .

Aplicaciones Científicas De Investigación

Catalytic Applications

- Asymmetric Hydroformylation : Chiraphos has been utilized in rhodium-catalyzed asymmetric hydroformylation, yielding high stereoselectivity in the formation of aldehydes from olefins (Hayashi, Tanaka, Ikeda, & Ogata, 1979). Similarly, its use in rhodium and platinum-catalyzed asymmetric hydroformylation of mono- and disubstituted ethenes showed significant optical yield, though with reduced catalytic activity compared to other ligands (Consiglio, Morandini, Scalone, & Pino, 1985).

- Synthesis of Lactones and Bis-Lactones : In the presence of palladium acetate, Chiraphos effectively catalyzes the cyclocarbonylation of various substrates, including steroids, leading to the formation of new lactones and bis-lactones (Vasapollo, Mele, & Ali, 2003).

Structural Characterization and Synthesis

- Chiraphos has been structurally characterized in various studies, such as the X-ray analysis of its nickel(II)-complex (Wiesauer, Kratky, & Weissensteiner, 1996) and in the synthesis of enantiopure analogs for structural investigations (Brown, Evans, Maddox, & Sutton, 1989).

Other Applications

- Palladium-catalyzed Reactions : Chiraphos has been instrumental in facilitating various palladium-catalyzed reactions, such as the cyclocarbonylation of allylphenols (Maffei, Mele, Ciccarella, Vasapollo, Crisafulli, Sciré, & Mantia, 2002) and decarboxylative coupling reactions (Moon, Jang, & Lee, 2009).

- Alternating Copolymerization : It has been used in the alternating copolymerization of carbon monoxide with olefins, demonstrating significant catalytic activity (Chien, Zhao, & Xu, 1992).

Safety and Hazards

“(2S,3S)-(-)-Bis(diphenylphosphino)butane” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

This compound is a chiral phosphine ligand, which means it can bind to various metal ions and participate in catalytic reactions .

Mode of Action

The mode of action of (S,S)-Chiraphos involves its ability to form complexes with metal ions. These complexes can then act as catalysts in various chemical reactions. The specific interactions between (S,S)-Chiraphos and its targets depend on the nature of the metal ion and the reaction conditions .

Biochemical Pathways

This can have significant effects on the synthesis of various compounds, including pharmaceuticals .

Result of Action

The primary result of (S,S)-Chiraphos’s action is the facilitation of chemical reactions. By forming complexes with metal ions, it can catalyze reactions and influence their stereochemistry. This can lead to the synthesis of specific isomers or enantiomers of compounds .

Action Environment

The action, efficacy, and stability of (S,S)-Chiraphos can be influenced by various environmental factors. These include the presence of specific metal ions, the pH, temperature, and other reaction conditions. The exact effects of these factors would depend on the specific reaction being catalyzed .

Propiedades

IUPAC Name |

[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXAUDSWDBGCMN-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435814 | |

| Record name | (S,S)-Chiraphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-(-)-Bis(diphenylphosphino)butane | |

CAS RN |

64896-28-2 | |

| Record name | 1,1′-[(1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64896-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chiraphos, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-Chiraphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHIRAPHOS, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QR78GZL9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (S,S)-Chiraphos?

A1: The molecular formula of (S,S)-Chiraphos is C26H28P2, and its molecular weight is 402.44 g/mol.

Q2: Is there any spectroscopic data available for (S,S)-Chiraphos?

A2: Yes, NMR spectroscopy, particularly 1H, 13C, and 31P NMR, is extensively used to characterize (S,S)-Chiraphos and its metal complexes. For instance, 31P NMR is crucial in monitoring the formation and reactions of (S,S)-Chiraphos complexes with metals like palladium [, , ].

Q3: What are the main catalytic applications of (S,S)-Chiraphos?

A3: (S,S)-Chiraphos is primarily employed as a chiral ligand in transition metal complexes for asymmetric catalysis. Its complexes with metals like rhodium, palladium, and ruthenium have proven effective in various enantioselective reactions, including hydrogenation [, , ], 1,4-addition [, , , , , ], and cyclization reactions [, ].

Q4: How does (S,S)-Chiraphos induce enantioselectivity in catalytic reactions?

A4: (S,S)-Chiraphos, due to its C2-symmetric structure, creates a chiral environment around the metal center upon coordination [, ]. This chiral arrangement of the P-phenyl substituents differentiates the enantiofaces of prochiral substrates during the catalytic cycle, leading to the preferential formation of one enantiomer over the other.

Q5: Can you provide specific examples of reactions where (S,S)-Chiraphos provides high enantioselectivity?

A5: Certainly! In the asymmetric hydrogenation of α-acylamido acrylates, (S,S)-Chiraphos-derived catalysts achieved enantiomeric excesses (ee) of up to 91% in the synthesis of both enantiomers of phosphinothricin []. Furthermore, in the palladium(II)-catalyzed 1,4-addition of arylboronic acids to β-arylenones, (S,S)-Chiraphos yielded optically active 4-aryl-4H-chromenes with ee values reaching 99% [].

Q6: Are there any studies on the mechanism of (S,S)-Chiraphos-catalyzed reactions?

A6: Yes, several studies delve into the mechanistic aspects. For example, DFT computational studies combined with X-ray crystallography have provided insights into the enantioselection mechanism in palladium(II)-catalyzed 1,4-addition reactions using (S,S)-Chiraphos. These studies suggest that the reaction proceeds through a specific conformation of the (S,S)-Chiraphos ligand, influencing substrate coordination and enantioselectivity [, ].

Q7: How does (S,S)-Chiraphos compare to other chiral diphosphine ligands in terms of catalytic activity and selectivity?

A7: The performance of (S,S)-Chiraphos is often compared to other chiral diphosphines like BINAP, DuPhos, and Josiphos. The optimal choice depends on the specific reaction and substrates. For instance, while (S,S)-Chiraphos excels in certain hydrogenations and 1,4-additions, BINAP might be preferred in other asymmetric transformations [, ].

Q8: Have computational methods been applied to study (S,S)-Chiraphos and its complexes?

A8: Yes, computational chemistry, primarily DFT calculations, has been instrumental in understanding the structure, reactivity, and enantioselectivity of (S,S)-Chiraphos complexes. For instance, DFT studies have been used to model the coordination modes of substrates to (S,S)-Chiraphos-metal intermediates, providing valuable information about the origin of enantioselectivity [, , ].

Q9: How do modifications to the (S,S)-Chiraphos structure affect its catalytic properties?

A9: Modifications to the (S,S)-Chiraphos structure, such as changing the substituents on the phosphorus atoms or altering the bridge connecting them, can significantly influence its catalytic properties. For instance, replacing the phenyl groups with cyclohexyl groups in (S,S)-Chiraphos leads to a change in the steric environment around the metal center, potentially affecting both the activity and enantioselectivity of the catalyst []. Similarly, introducing rigidity into the (S,S)-Chiraphos backbone by incorporating a dibenzophosphole unit can also impact its catalytic performance [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

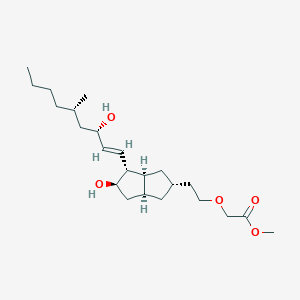

![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)